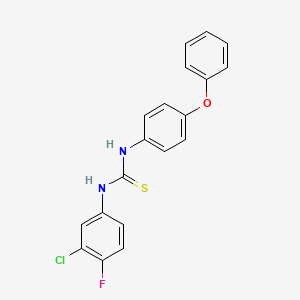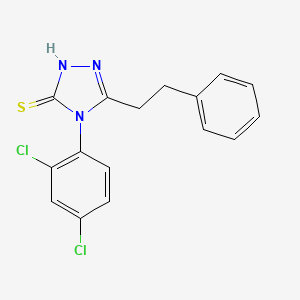
N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H14ClFN2OS and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0499401 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Structural Characterization
One significant area of research involves the spectroscopic and structural characterization of thiourea derivatives. The study by Mary et al. (2016) on a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, highlights the use of X-ray diffraction (XRD), vibrational spectroscopy, and theoretical calculations to elucidate its molecular structure, stability, and electronic properties. This research demonstrates the compound's potential in materials science due to its notable first hyperpolarizability, indicating strong nonlinear optical (NLO) properties Mary et al., 2016.
Biological Activity
Thiourea derivatives exhibit a broad spectrum of biological activities. Research by Shadab and Aslam (2014) on thiourea ligands and their transition metal complexes reveals antimicrobial, fungicidal, and insecticidal potentials. This study underscores the enhancement of biological activity through the formation of metal complexes, suggesting applications in developing new antimicrobial agents Shadab & Aslam, 2014.
Antimicrobial and Antipathogenic Activities
Further emphasizing the biological significance, Limban et al. (2011) synthesized acylthioureas showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. This finding points to the potential of thiourea derivatives in creating novel anti-microbial agents targeting biofilm-associated infections Limban et al., 2011.
Photoluminescence and Analytical Applications
The photoluminescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, have been investigated for their analytical applications, particularly in the detection of chromium(VI) ions. This study by Sunil and Rao (2015) leverages the fluorescence quenching mechanism for environmental monitoring and analysis, showcasing the compound's utility in developing sensitive analytical methods for heavy metal detection Sunil & Rao, 2015.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-17-12-14(8-11-18(17)21)23-19(25)22-13-6-9-16(10-7-13)24-15-4-2-1-3-5-15/h1-12H,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQZJQLXXNGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598624.png)
![6-cyclopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4598626.png)

![5,7-dimethyl-1-phenyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4598636.png)
![methyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4598640.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4598648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4598649.png)

![3-{5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4598661.png)

![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-4-iodobenzamide](/img/structure/B4598676.png)
![ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4598690.png)
![N-(3,4-dimethoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4598696.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B4598705.png)
